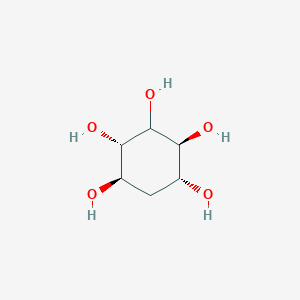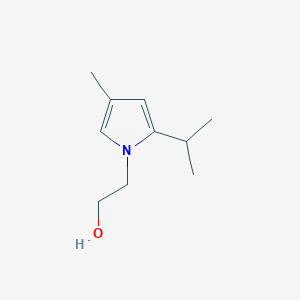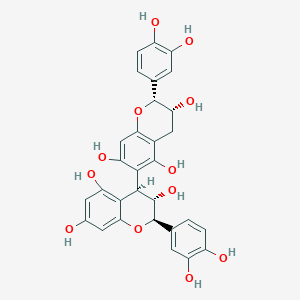![molecular formula C21H18N4O3 B153780 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128050-93-1](/img/structure/B153780.png)
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. CPI-613 is a small molecule that selectively targets the altered metabolism of cancer cells, specifically the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways.
Mécanisme D'action
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide works by targeting the altered metabolism of cancer cells. Specifically, it inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in many cancer cells. By inhibiting these enzymes, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide disrupts the TCA cycle and OXPHOS pathways, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Effets Biochimiques Et Physiologiques
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. These include a decrease in ATP production, an increase in reactive oxygen species (ROS) production, and an alteration in mitochondrial morphology and function. In addition, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to inhibit the activity of several key signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially attractive therapeutic option for cancer treatment. However, one limitation is its relatively short half-life, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide.
Orientations Futures
There are several potential future directions for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide research. One area of interest is its potential as a combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide, as well as its potential as a therapeutic option for other types of cancer. Finally, the development of more potent and selective analogs of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is synthesized through a multistep process that involves the condensation of 2-oxindole with cyclopropane carboxylic acid, the subsequent reduction of the resulting cyclopropane ketone, and the coupling of the resulting intermediate with the appropriate amine and acid chloride.
Applications De Recherche Scientifique
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been extensively studied for its potential as an anticancer agent. Numerous preclinical studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including pancreatic, lung, ovarian, and liver cancers. In addition, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been shown to enhance the efficacy of standard chemotherapy agents and radiation therapy.
Propriétés
Numéro CAS |
128050-93-1 |
|---|---|
Nom du produit |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
Formule moléculaire |
C21H18N4O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |
Clé InChI |
VKZYPBUKCLKSFV-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
SMILES canonique |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Autres numéros CAS |
128050-93-1 |
Synonymes |
Benzo(1,2-B:4,3-B')dipyrrole-3(2H)-carboxamide, 7-((1A,2-dihydro-5-oxo-1H-cycloprop(C)indol-3(5H)-yl)carbonyl)-1,6-dihydro-, (1as)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



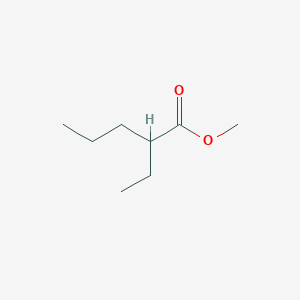
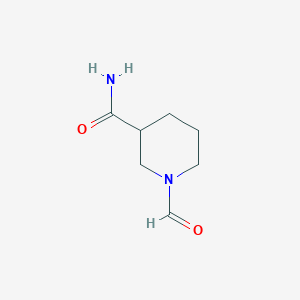
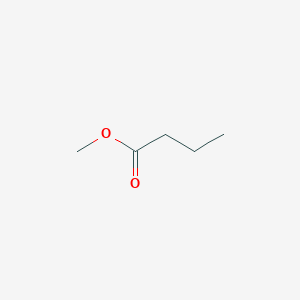
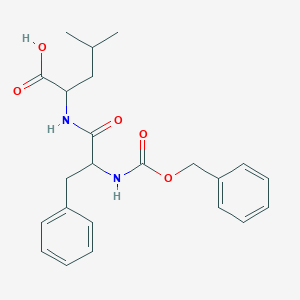
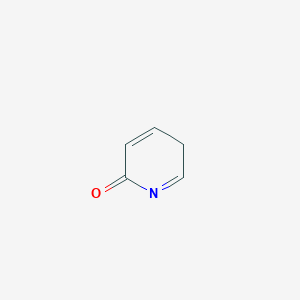
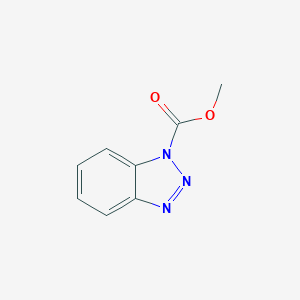
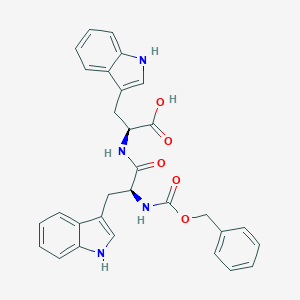
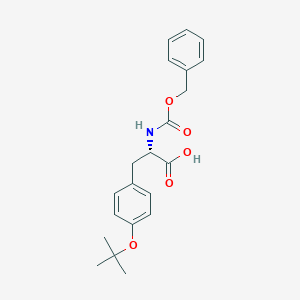
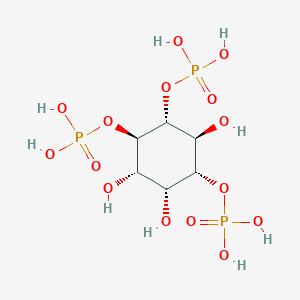

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
